

An In-Depth Technical Guide to the Physical Characteristics of 4,6-Diiodopyrimidine

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Compound of Interest

Compound Name: 4,6-Diiodopyrimidine

Cat. No.: B010583

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist Introduction

4,6-Diiodopyrimidine is a halogenated heterocyclic compound that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its unique electronic properties, conferred by the two iodine substituents on the pyrimidine ring, make it an attractive scaffold for the synthesis of novel therapeutic agents and functional materials. The iodine atoms can serve as handles for further functionalization through various cross-coupling reactions, allowing for the introduction of diverse molecular fragments. This guide provides a comprehensive overview of the known and predicted physical characteristics of **4,6-diiodopyrimidine**, offering a critical resource for researchers engaged in its synthesis, handling, and application.

Molecular Structure and Key Features

The foundational structure of **4,6-diiodopyrimidine** consists of a pyrimidine ring substituted with iodine atoms at the 4 and 6 positions.

Caption: Molecular structure of **4,6-diiodopyrimidine**.

The pyrimidine core is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The high electronegativity of the nitrogen atoms, combined with the electron-

withdrawing and sterically bulky nature of the iodine atoms, significantly influences the molecule's reactivity and intermolecular interactions.

Synthesis of 4,6-Diiodopyrimidine

While a definitive, detailed synthesis of **4,6-diiodopyrimidine** is not extensively reported in readily available literature, a plausible synthetic route can be extrapolated from the preparation of its chloro- and bromo-analogs and general iodination methodologies for heterocyclic compounds. A common precursor for dihalogenated pyrimidines is 4,6-dihydroxypyrimidine.

The synthesis can be envisioned as a two-step process:

- Chlorination of 4,6-dihydroxypyrimidine: This is a well-established reaction, typically achieved by treating 4,6-dihydroxypyrimidine with a strong chlorinating agent like phosphorus oxychloride (POCl_3), often in the presence of a base such as N,N-dimethylaniline. This yields the more reactive intermediate, 4,6-dichloropyrimidine.
- Halogen Exchange Reaction: The resulting 4,6-dichloropyrimidine can then undergo a Finkelstein-type reaction, where the chlorine atoms are substituted with iodine. This is typically achieved by reacting the dichloropyrimidine with an iodide salt, such as sodium iodide (NaI), in a suitable solvent like acetone or acetonitrile. Driving the reaction to completion may require elevated temperatures and extended reaction times.

Caption: Proposed synthetic workflow for **4,6-diiodopyrimidine**.

Physical Properties

Direct experimental data for the physical properties of **4,6-diiodopyrimidine** are scarce. However, based on the known properties of its precursors and analogous compounds, we can infer the following characteristics.

Property	Value	Source/Rationale
CAS Number	19646-06-1	
Molecular Formula	C ₄ H ₂ I ₂ N ₂	
Molecular Weight	331.88 g/mol	
Physical Form	Solid	
Melting Point	Expected to be significantly higher than 4,6-dichloropyrimidine (65-67 °C) due to increased molecular weight and stronger intermolecular forces. [1]	Inferred
Boiling Point	Expected to be significantly higher than 4,6-dichloropyrimidine (176 °C). [1]	Inferred
Solubility	Likely soluble in polar organic solvents such as DMSO and DMF, and sparingly soluble in less polar solvents like chloroform and ethyl acetate. [2] Insoluble in water. [3]	Inferred from related compounds

Causality Behind Physical Properties:

- **High Melting and Boiling Points:** The substantial molecular weight of **4,6-diiodopyrimidine**, coupled with the potential for strong intermolecular halogen bonding and π - π stacking interactions between the pyrimidine rings, would lead to a high energy requirement to overcome the lattice forces in the solid state and intermolecular forces in the liquid state.
- **Solubility Profile:** The polar nature of the pyrimidine ring suggests solubility in polar aprotic solvents. The large, nonpolar iodine atoms would limit its solubility in highly polar protic solvents like water and enhance its solubility in less polar organic solvents compared to its dihydroxy precursor.

Spectroscopic Data (Predicted)

Detailed experimental spectra for **4,6-diiodopyrimidine** are not readily available. The following are predicted spectroscopic characteristics based on the analysis of similar structures and general principles of spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing two signals corresponding to the two non-equivalent protons on the pyrimidine ring.

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Rationale
H-2	~8.5 - 9.0	Singlet	The proton at the C-2 position is flanked by two electronegative nitrogen atoms, leading to a significant downfield shift.
H-5	~7.5 - 8.0	Singlet	The proton at the C-5 position is adjacent to two carbon atoms bearing iodine, which are less electron-withdrawing than nitrogen, resulting in a relatively upfield shift compared to H-2.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is anticipated to show three distinct signals for the three unique carbon environments in the pyrimidine ring.

Carbon	Predicted Chemical Shift (δ , ppm)	Rationale
C-2	~155 - 160	This carbon is situated between two nitrogen atoms, resulting in a significant downfield shift.
C-4, C-6	~100 - 110	The direct attachment of the highly polarizable iodine atoms is expected to cause a significant upfield shift for these carbons compared to their chloro- or bromo-analogs due to the "heavy atom effect".
C-5	~120 - 125	This carbon is adjacent to two iodinated carbons and is expected to resonate at a typical aromatic carbon chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by vibrations of the pyrimidine ring and the C-I bonds.

Functional Group	Expected Wavenumber (cm^{-1})	Vibration Mode
C=N, C=C	1500 - 1600	Ring stretching
C-H	3000 - 3100	Aromatic C-H stretching
C-I	500 - 600	C-I stretching

Mass Spectrometry

The mass spectrum would provide crucial information for confirming the molecular weight and isotopic distribution.

- Molecular Ion Peak (M^+): Expected at m/z 332, corresponding to the molecular weight of the compound.
- Isotopic Pattern: The presence of two iodine atoms would not result in a characteristic isotopic pattern like that seen with chlorine or bromine, as iodine is monoisotopic (^{127}I).
- Fragmentation: Fragmentation would likely involve the loss of iodine atoms and cleavage of the pyrimidine ring.

Crystal Structure and Solid-State Properties (Predicted)

While the crystal structure of **4,6-diiodopyrimidine** has not been experimentally determined, insights can be gained from the crystal structures of other halogenated pyrimidines.[\[4\]](#)[\[5\]](#)

It is anticipated that the planar pyrimidine rings would pack in a layered fashion, stabilized by a combination of:

- Halogen Bonding: The electropositive region on the iodine atoms (the σ -hole) could interact with the lone pairs of the nitrogen atoms on adjacent molecules. This type of non-covalent interaction is a significant directional force in the solid-state assembly of halogenated compounds.
- π - π Stacking: The aromatic pyrimidine rings are likely to engage in offset π - π stacking interactions, further contributing to the stability of the crystal lattice.

The interplay of these intermolecular forces will dictate the packing efficiency and ultimately influence the material's bulk properties, such as its melting point and density.

Caption: Conceptual diagram of potential intermolecular interactions in the solid state of **4,6-diiodopyrimidine**.

Experimental Protocols

Given the lack of specific literature for **4,6-diiodopyrimidine**, the following are generalized, yet authoritative, protocols for the characterization of a novel pyrimidine derivative.

Protocol 1: Determination of Melting Point

- Sample Preparation: A small amount of the purified, dry crystalline solid is placed in a capillary tube, which is then sealed at one end.
- Instrumentation: A calibrated melting point apparatus is used.
- Procedure: The capillary tube is placed in the apparatus, and the temperature is ramped up slowly (1-2 °C per minute) near the expected melting point.
- Observation: The temperature range over which the solid first begins to melt until it becomes a clear liquid is recorded as the melting point range. A narrow melting point range is indicative of high purity.

Protocol 2: ^1H and ^{13}C NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
- ^1H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Key parameters to set include the spectral width, number of scans, and relaxation delay.
- ^{13}C NMR Acquisition: A proton-decoupled ^{13}C spectrum is acquired. A larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Conclusion

4,6-Diiodopyrimidine is a promising synthetic intermediate with a unique set of predicted physical and chemical properties. While direct experimental data remains limited, this guide provides a comprehensive overview based on established chemical principles and data from analogous compounds. The high reactivity of the C-I bonds towards cross-coupling reactions, combined with the inherent biological relevance of the pyrimidine scaffold, positions **4,6**-

diiodopyrimidine as a valuable tool for the discovery and development of novel pharmaceuticals and functional materials. Further experimental investigation into the precise physical and spectroscopic characteristics of this compound is warranted and will undoubtedly facilitate its broader application in the scientific community.

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